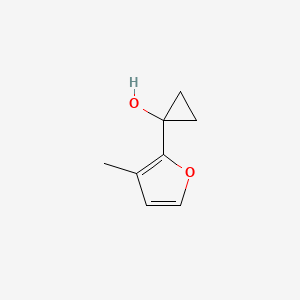

1-(3-Methylfuran-2-yl)cyclopropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1-(3-methylfuran-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H10O2/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |

InChI Key |

DKEMFHZTKCTZJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1)C2(CC2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 3 Methylfuran 2 Yl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane in 1-(3-Methylfuran-2-yl)cyclopropan-1-ol makes it susceptible to cleavage under various conditions, including acidic, metallic, nucleophilic, and radical-based methods. These reactions typically proceed via the formation of reactive intermediates, leading to the synthesis of more complex molecular architectures.

Under acidic conditions, the tertiary alcohol of this compound can be protonated, forming a good leaving group (water) and generating a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes rearrangement. The cleavage of the cyclopropane C-C bond distal to the cationic center is a common pathway, driven by the release of ring strain. This process can lead to the formation of homoallylic cations, which can be trapped by nucleophiles or undergo further rearrangements to yield various products, including expanded ring systems.

A general Brønsted acid-catalyzed method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has been described, which can be applied to substrates with single keto-acceptor groups. scispace.comresearchgate.net The use of a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) can facilitate these transformations at room temperature. scispace.comresearchgate.net

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Cyclopropanes

| Catalyst/Promoter | Solvent | Nucleophile | Product Type | Ref. |

|---|---|---|---|---|

| Brønsted Acid (e.g., TfOH) | HFIP | Arenes, Indoles, Azides, Alcohols | 1,3-Adducts | scispace.com |

Transition metals, particularly palladium and copper, are effective catalysts for the ring-opening of strained cyclopropane rings. These reactions often proceed through the formation of metallacyclobutane intermediates via oxidative addition of the metal into a C-C bond of the cyclopropane. For a substrate like this compound, the coordination of the metal to the furan (B31954) oxygen or the hydroxyl group can direct the regioselectivity of the C-C bond cleavage.

Copper-catalyzed methodologies have been developed for the ring-opening cyclization of hydroxycyclopropanols, leading to the synthesis of substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). semanticscholar.org This transformation involves the cleavage of a strained C-C bond and the formation of a new Csp³–O bond. semanticscholar.org Similarly, palladium- and copper-catalyzed cycloisomerization of cyclopropyl (B3062369) ketones are well-established routes to substituted furans, highlighting the utility of these metals in activating cyclopropyl systems. nih.gov

Table 2: Transition Metal-Catalyzed Reactions of Cyclopropyl Systems

| Catalyst | Reaction Type | Substrate Type | Product | Ref. |

|---|---|---|---|---|

| Copper (Cu) | Ring-Opening Cyclization | Hydroxycyclopropanol | Tetrahydrofuran/Tetrahydropyran | semanticscholar.org |

| Palladium (Pd) | Ring-Opening Cycloisomerization | Methylene (B1212753) Cyclopropyl Ketone | Substituted Furan | nih.gov |

The cyclopropane ring in donor-acceptor systems is polarized and can be opened by nucleophiles. In this compound, the furan ring acts as a donor, and the hydroxyl group, particularly after activation by an acid, enhances the acceptor character of the cyclopropane ring. This polarization facilitates attack by a nucleophile at one of the methylene carbons of the cyclopropane, leading to a ring-opened adduct.

A variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been successfully employed in the Brønsted acid-catalyzed ring-opening of donor-acceptor cyclopropanes. scispace.comresearchgate.net The reaction of a doubly activated cyclopropane ring with acetic acid and potassium acetate (B1210297) in DMSO has also been reported to proceed smoothly, yielding the corresponding adduct in good yield. nih.gov

The strained C-C bonds of a cyclopropane ring can also be cleaved under radical conditions. For cyclopropanols, single-electron oxidation can generate a β-keto alkyl radical through a ring-opening process. nih.gov This pathway is particularly relevant for this compound. Oxidants such as manganese(III) acetate can facilitate the homolytic cleavage of the O-H bond, followed by rearrangement to a β-keto radical intermediate. nih.govresearchgate.net These highly reactive radicals can then be trapped by radical acceptors or participate in tandem cyclizations to form complex heterocyclic structures. nih.gov

Various radical-mediated ring-opening reactions of cyclopropane derivatives have been developed, utilizing different radical initiators and reaction partners to synthesize diverse molecular scaffolds. beilstein-journals.orgnih.gov

Table 3: Radical-Mediated Ring-Opening of Cyclopropane Derivatives

| Radical Source/Mediator | Substrate Type | Key Intermediate | Application | Ref. |

|---|---|---|---|---|

| Mn(III) Acetate | Cyclopropanol (B106826) | β-Keto Alkyl Radical | Synthesis of Phenanthridines, Oxindoles | nih.gov |

| Fluoroalkyl Halides | Methylenecyclopropanes | Fluoroalkyl Radical | Synthesis of Fluorinated Homoallylic Compounds | beilstein-journals.org |

Rearrangement Reactions

Beyond simple ring-opening, the unique structure of this compound allows for more complex rearrangement pathways, leading to the formation of five-membered heterocyclic systems.

The Cloke-Wilson rearrangement is a thermal or catalyzed transformation of cyclopropanes bearing a carbonyl group (or its equivalent) into 2,3-dihydrofurans. organicreactions.orgresearchgate.net This reaction is driven by the release of ring strain. Given that the cyclopropyl tertiary alcohol in this compound can be considered a masked ketone, it is a prime candidate for a Cloke-Wilson type of rearrangement.

The reaction is typically initiated by the cleavage of the C-C bond within the cyclopropane ring that is adjacent to the activating group. This generates a 1,5-dipolar intermediate or a related species which then cyclizes to form the more stable five-membered dihydrofuran ring. nih.gov While often requiring high temperatures, the Cloke-Wilson rearrangement can be catalyzed by Brønsted or Lewis acids, as well as transition metal complexes, allowing the reaction to proceed under milder conditions. organicreactions.orgnih.gov For unsymmetrical substrates, the rearrangement can sometimes yield a mixture of regioisomers, although methods for regioselective transformations have been developed. nih.gov

Table 4: Catalysts and Promoters for the Cloke-Wilson Rearrangement

| Catalyst/Condition | Substrate Type | Product | Notes | Ref. |

|---|---|---|---|---|

| Thermal (Heat) | Acyl Cyclopropanes | Dihydrofurans | Often requires harsh conditions | nih.gov |

| Brønsted/Lewis Acids (e.g., Tf₂NH, SnCl₄) | Acyl Cyclopropanes | Dihydrofurans/γ-Butyrolactones | Milder conditions, potential for regioselectivity | nih.govrsc.org |

| Transition Metals (e.g., Ni(COD)₂) | Acyl Cyclopropanes | Dihydrofurans | Catalytic pathway | nih.gov |

Cycloisomerization Pathways of Furan-Cyclopropanol Systems

Furan-cyclopropanol systems, such as this compound, are prone to undergo cycloisomerization reactions, which are intramolecular rearrangements that can lead to the formation of new ring systems. These transformations are often catalyzed by transition metals or acids and proceed through intermediates that relieve the inherent ring strain of the cyclopropane ring.

Recent research has highlighted the utility of dual photoredox and copper catalysis to facilitate the cycloisomerization of related systems, such as 2-(1-alkynyl)-2-alken-1-ones, to yield polyfunctional furans. rsc.org While not directly involving a cyclopropanol, this methodology underscores the potential for transition metal catalysis to enable complex rearrangements involving furan moieties under mild conditions. rsc.org Another relevant approach involves the gold(III)-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols to form fused furan ring systems. nih.gov

For this compound, a plausible acid-catalyzed cycloisomerization pathway could involve the protonation of the hydroxyl group, followed by the departure of water to form a tertiary carbocation. This carbocation could then be attacked by the furan ring in an intramolecular fashion, leading to the formation of a new ring system. The regioselectivity of this intramolecular cyclization would be influenced by the electronic properties of the furan ring.

| Catalyst/Conditions | Proposed Intermediate | Potential Product Type |

| Acid (e.g., p-TsOH) | Tertiary carbocation adjacent to the furan ring | Fused or spirocyclic dihydrofuran derivative |

| Transition Metal (e.g., Au(I), Pt(II)) | Metallacyclic intermediate | Rearranged furan-containing heterocycle |

Skeletal Rearrangements Leading to Fused or Bridged Systems

The high ring strain of the cyclopropane ring in this compound makes it susceptible to skeletal rearrangements, particularly under thermal or catalytic conditions. These rearrangements can lead to the formation of more complex fused or bridged ring systems, which are valuable motifs in natural product synthesis and medicinal chemistry.

One potential rearrangement pathway involves the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, initiated by heat or a radical initiator. The resulting diradical intermediate could then undergo intramolecular cyclization with the furan ring to form a bridged system.

Alternatively, transition metal-catalyzed reactions, similar to those described for other strained ring systems, could facilitate novel skeletal rearrangements. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been employed for the synthesis of cyclopropane-fused dihydroisoquinolones from aryl hydroxamic acids and cyclopropenes. acs.org While the substrate is different, this highlights the potential for transition metal catalysis to orchestrate complex rearrangements involving cyclopropane rings.

| Reaction Type | Key Intermediate | Resulting System |

| Thermal Rearrangement | Diradical | Bridged bicyclic ether |

| Transition Metal-Catalyzed Rearrangement | Metallacyclobutane | Fused cyclopentenone derivative |

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of a variety of other functional groups.

Derivatization to Esters, Ethers, and Other Functional Groups

Standard organic synthesis methods can be employed to convert the hydroxyl group into esters, ethers, and other derivatives. Esterification can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be carried out, for example, using the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reagent | Functional Group Introduced |

| Acyl chloride (RCOCl) | Ester (-OCOR) |

| Carboxylic anhydride (B1165640) ((RCO)₂O) | Ester (-OCOR) |

| Alkyl halide (RX) with a base | Ether (-OR) |

Oxidation and Reduction Chemistry

As a tertiary alcohol, the hydroxyl group of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents would likely lead to the degradation of the furan ring or the cleavage of the cyclopropane ring.

Reduction of the hydroxyl group to a methylene group is also not a straightforward transformation and would require multi-step synthetic sequences, such as conversion to a halide followed by reductive dehalogenation.

Reactivity at the Furan Ring

The furan ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the 3-Methylfuran (B129892) Moiety

Furan undergoes electrophilic aromatic substitution more readily than benzene, often with milder reagents and under milder conditions. pearson.compearson.com The oxygen atom in the furan ring enhances the electron density of the ring, making it highly reactive towards electrophiles. pearson.com

In electrophilic aromatic substitution reactions of furan, substitution preferentially occurs at the 2-position (alpha to the oxygen) due to the greater stabilization of the resulting carbocation intermediate through resonance. pearson.comchemicalbook.com The intermediate formed by attack at the 2-position has three resonance structures, two of which involve the stabilizing effect of the oxygen atom's lone pair. pearson.com In contrast, attack at the 3-position results in a less stable intermediate with fewer resonance structures. pearson.com

For this compound, the furan ring is already substituted at the 2- and 3-positions. The remaining open positions are the 4- and 5-positions. The directing effects of the existing substituents will influence the position of further electrophilic attack. The 2-cyclopropanol group is an alkyl-type substituent and is weakly activating, while the 3-methyl group is also a weakly activating group. Both will direct incoming electrophiles to the ortho and para positions. In this case, the 5-position is para to the 2-substituent and ortho to the 3-substituent, making it the most likely site for electrophilic aromatic substitution. The 4-position is ortho to the 3-substituent and meta to the 2-substituent.

| Electrophile | Reagent | Expected Major Product |

| Br⁺ | Br₂ in dioxane | 1-(5-Bromo-3-methylfuran-2-yl)cyclopropan-1-ol |

| NO₂⁺ | HNO₃/H₂SO₄ (mild conditions) | 1-(3-Methyl-5-nitrofuran-2-yl)cyclopropan-1-ol |

| RCO⁺ | RCOCl/AlCl₃ (Friedel-Crafts acylation) | 1-(5-Acyl-3-methylfuran-2-yl)cyclopropan-1-ol |

Cycloaddition Reactions Involving the Furan Diene

The furan ring in this compound can participate as a 4π component in various cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition and the [4+3] cycloaddition.

The Diels-Alder reaction of furans with various dienophiles provides an atom-economical pathway to synthesize oxabicycloheptene derivatives. mdpi.com The reactivity of the furan diene is influenced by both steric and electronic factors. In the case of this compound, the presence of the bulky cyclopropanol substituent at the 2-position and the methyl group at the 3-position can be expected to influence the stereoselectivity of the cycloaddition. Generally, Diels-Alder reactions of substituted furans can lead to a mixture of endo and exo isomers. For instance, non-catalytic reactions of 2-methylfuran (B129897) with maleic or citraconic anhydride have been shown to yield cycloadducts with an exo configuration. mdpi.com The reaction of this compound with a dienophile like N-methylmaleimide would be expected to proceed to form the corresponding oxabicycloheptene adduct. The facial selectivity of the dienophile's approach would be directed by the substituents on the furan ring.

Beyond the [4+2] cycloaddition, C2-functionalized furans are known to participate in [4+3] cycloaddition reactions with oxyallyl cations to generate versatile polyfunctionalized cycloheptane (B1346806) synthons. researchgate.net The reaction of this compound with an oxyallyl cation, generated in situ, could potentially lead to the formation of a substituted oxabicyclo[3.2.1]octane system. The stereoelectronic properties of the substituent at the C-2 position of the furan ring have been shown to influence the yield and diastereoselectivity of such reactions. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov While the furan ring itself does not act as a 1,3-dipole, it can serve as the dipolarophile in reactions with various 1,3-dipoles. However, the diene character of the furan is more pronounced.

The table below summarizes potential cycloaddition reactions involving the furan diene of this compound.

| Reaction Type | Dienophile/Reactant | Potential Product | Key Considerations |

| [4+2] Diels-Alder | N-Methylmaleimide | Oxabicycloheptene adduct | Stereoselectivity (endo/exo), influence of furan substituents |

| [4+3] Cycloaddition | Oxyallyl cation | Oxabicyclo[3.2.1]octane derivative | Diastereoselectivity, influence of C2-substituent |

Transformations at the Methyl Substituent (e.g., oxidation, halogenation)

The methyl group at the 3-position of the furan ring is analogous to a benzylic methyl group and is therefore susceptible to oxidation and halogenation reactions.

Oxidation: The oxidation of methyl-substituted furans can be achieved using various oxidizing agents. For instance, the oxidation of 2-methylfuran can be a step in the synthesis of valuable chemicals. mdpi.com The methyl group of this compound could potentially be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH) depending on the reaction conditions and the oxidant used. For example, oxidation with reagents like selenium dioxide (SeO₂) could lead to the corresponding furan-3-carbaldehyde. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially oxidize the methyl group to a carboxylic acid, although care must be taken to avoid degradation of the furan ring.

Halogenation: Free radical halogenation of the methyl group is another plausible transformation. libretexts.org Similar to the halogenation of toluene, the reaction of this compound with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) would be expected to result in the formation of the corresponding 3-(bromomethyl)furan (B1312424) derivative. This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized furanomethyl radical. libretexts.org Further halogenation could lead to di- and tri-halogenated products. The selectivity of halogenation (mono- vs. poly-halogenation) can often be controlled by the stoichiometry of the halogenating agent. libretexts.org

The following table outlines potential transformations at the methyl substituent.

| Transformation | Reagent(s) | Potential Product |

| Oxidation to Aldehyde | Selenium dioxide (SeO₂) | 1-(3-Formylfuran-2-yl)cyclopropan-1-ol |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-(1-Hydroxycyclopropyl)furan-3-carboxylic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(3-(Bromomethyl)furan-2-yl)cyclopropan-1-ol |

Chemo- and Regioselective Considerations in Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The furan ring can undergo electrophilic substitution, cycloaddition, and ring-opening reactions. The cyclopropanol moiety can undergo ring-opening under acidic or electrophilic conditions. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions. Finally, the methyl group can undergo radical substitution.

Chemoselectivity: The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, in a Diels-Alder reaction with an electron-deficient dienophile, the furan ring is expected to be the reactive site, leaving the cyclopropanol and methyl groups intact, provided the reaction is carried out under neutral or mild Lewis acidic conditions. Conversely, treatment with a strong acid would likely lead to the ring-opening of the cyclopropanol. Selective protection of the hydroxyl group, for instance as a silyl (B83357) ether, could be employed to direct reactivity towards other parts of the molecule.

Regioselectivity: In electrophilic substitution reactions on the furan ring, the directing effects of the existing substituents will determine the position of the incoming electrophile. The 2-cyclopropanol group is an ortho, para-director (directing to positions 3 and 5), while the 3-methyl group is also an ortho, para-director (directing to positions 2 and 4). The combined effect of these groups would likely favor electrophilic attack at the C5 position, which is activated by the 2-substituent and sterically more accessible than the C4 position.

In cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the furan diene and the dienophile. For unsymmetrical dienophiles, the formation of one regioisomer over the other is often observed, and this can be rationalized by considering the frontier molecular orbital (FMO) interactions. mdpi.com

The table below highlights some chemo- and regioselective considerations for reactions of this compound.

| Reaction Type | Reagent/Condition | Major Reactive Site | Key Selectivity Consideration |

| Diels-Alder | Maleic Anhydride (heat) | Furan Diene | Chemoselective for cycloaddition over other functional groups |

| Electrophilic Bromination | Br₂ in a non-polar solvent | Furan Ring (C5 position) | Regioselective due to directing effects of substituents |

| Acid-catalyzed Reaction | Strong Acid (e.g., H₂SO₄) | Cyclopropanol Ring | Chemoselective for ring-opening of the strained ring |

| Radical Halogenation | NBS, Radical Initiator | Methyl Group | Chemoselective for allylic-type halogenation |

Mechanistic Investigations of Transformations Involving 1 3 Methylfuran 2 Yl Cyclopropan 1 Ol

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the stepwise pathway of a chemical transformation. For a compound like 1-(3-methylfuran-2-yl)cyclopropan-1-ol, transformations would likely proceed through various reactive intermediates depending on the reaction conditions.

In acid-catalyzed reactions, a common pathway for cyclopropanols, protonation of the hydroxyl group would lead to the formation of an oxonium ion. Subsequent departure of a water molecule could generate a highly unstable cyclopropyl (B3062369) cation. However, the presence of the electron-rich 3-methylfuran (B129892) ring suggests that a concerted ring-opening of the cyclopropane (B1198618) might occur, leading to a more stabilized carbocationic intermediate. This could involve the formation of a homoallylic cation or a cation stabilized by the furan (B31954) ring's π-system.

Alternatively, under different conditions, radical intermediates could be involved. For instance, reactions initiated by radical initiators could lead to homolytic cleavage of bonds within the cyclopropane ring or at the furan moiety. The specific nature of the intermediates would need to be probed using techniques such as spectroscopy (NMR, ESR for radical intermediates), trapping experiments with specific reagents that react with the proposed intermediates, and computational modeling.

Table 1: Potential Reaction Intermediates in Transformations of this compound

| Intermediate Type | Potential Structure/Description | Generating Conditions (Hypothetical) |

| Oxonium Ion | Protonated hydroxyl group on the cyclopropanol (B106826) | Acidic media |

| Carbocation | Tertiary cation stabilized by the furan ring and methyl group, potentially a homoallylic cation | Following departure of a leaving group from the oxonium ion |

| Radical | Radical centered on the cyclopropyl or furan moiety | Radical initiators (e.g., AIBN), photolysis |

Determination of Transition State Structures

The transition state represents the highest energy point along the reaction coordinate and is a critical concept for understanding reaction rates and selectivity. For transformations of this compound, the structure of the transition state would dictate the stereochemical outcome and the energy barrier of the reaction.

Computational chemistry, particularly density functional theory (DFT) calculations, is a powerful tool for determining the geometry and energy of transition state structures. For a hypothetical acid-catalyzed ring-opening, calculations could model the transition state for the cleavage of the C-C bond in the cyclopropane ring. These models would reveal the extent of bond breaking and bond formation at the transition state, as well as the orientation of the furan and methyl substituents.

Experimental approaches to understanding transition state structures often involve studying the effect of substituents on the reaction rate (linear free-energy relationships) or analyzing kinetic isotope effects (see section 4.3).

Isotopic Labeling Studies to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing direct evidence for bond cleavage and formation events. In the context of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C for carbon, ¹⁸O for oxygen, or ²H for hydrogen) to probe the reaction mechanism.

For example, to investigate the mechanism of a rearrangement reaction, one could synthesize the starting material with a ¹³C label at a specific carbon atom in the cyclopropane ring. By analyzing the position of the ¹³C label in the product using ¹³C NMR spectroscopy or mass spectrometry, the precise pathway of skeletal rearrangement can be determined.

Similarly, an ¹⁸O label in the hydroxyl group could be used to determine whether this oxygen atom is retained or lost during a reaction. Kinetic isotope effect (KIE) studies, where the rate of reaction of the isotopically labeled compound is compared to the unlabeled compound, can provide information about bond breaking at the rate-determining step. A significant KIE for a C-H bond, for instance, would suggest that this bond is being broken in the transition state of the slowest step of the reaction.

Kinetic Studies to Determine Rate Laws and Activation Parameters

Kinetic studies are essential for quantitatively describing the rate of a chemical reaction and for gaining insight into the reaction mechanism. By systematically varying the concentrations of reactants and catalysts, the rate law for a transformation of this compound can be determined. The rate law expresses the mathematical relationship between the reaction rate and the concentrations of the chemical species involved. libretexts.orguca.eduyoutube.comuca.edu

For instance, if a reaction is found to be first order in the concentration of the substrate and first order in the concentration of an acid catalyst, the rate law would be: Rate = k[this compound][Acid]. This would suggest that both the substrate and the catalyst are involved in the rate-determining step.

By measuring the reaction rate at different temperatures, the activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius equation. These parameters provide valuable information about the energy requirements and the molecularity of the rate-determining step.

Table 2: Hypothetical Rate Law Data for a Transformation of this compound

| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the principles of kinetic studies.

Stereochemical Analysis of Reaction Pathways

The stereochemical outcome of a reaction provides crucial information about the mechanism. For a chiral molecule like this compound (if the cyclopropane ring is appropriately substituted to create a stereocenter), the stereochemistry of the products can reveal whether a reaction proceeds with retention, inversion, or racemization of configuration.

For example, if a nucleophilic substitution reaction at the carbinol carbon were to occur, an Sₙ2 mechanism would lead to inversion of stereochemistry, while an Sₙ1 mechanism proceeding through a planar carbocation intermediate would result in a racemic mixture of products.

In rearrangements, the stereochemical relationship between the starting material and the product can provide insight into whether the reaction is concerted (where bond breaking and forming occur simultaneously) or stepwise. Concerted pericyclic reactions, for instance, often follow specific stereochemical rules (e.g., the Woodward-Hoffmann rules). The stereochemical analysis would typically be carried out using techniques such as chiral chromatography to separate enantiomers or diastereomers, and spectroscopic methods like NMR to determine the relative and absolute configurations of the products.

Theoretical and Computational Studies on 1 3 Methylfuran 2 Yl Cyclopropan 1 Ol Chemistry

Electronic Structure and Molecular Geometry via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular geometry of 1-(3-Methylfuran-2-yl)cyclopropan-1-ol. DFT calculations can provide a detailed picture of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure accuracy.

The cyclopropane (B1198618) ring, on the other hand, possesses "bent" or "banana" bonds due to the severe angle strain, which results in significant p-character in the C-C bonds. This feature makes the cyclopropane ring susceptible to ring-opening reactions. The hydroxyl group on the cyclopropane ring further influences the electronic distribution through its electron-withdrawing inductive effect and its ability to participate in hydrogen bonding.

DFT calculations can also provide insights into the distribution of electron density through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO may be distributed over the cyclopropane ring and the C-O bond of the alcohol, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(furan)-C(cyclopropane) | 1.48 |

| C(cyclopropane)-C(cyclopropane) | 1.51 |

| C(cyclopropane)-O(hydroxyl) | 1.43 |

| O(hydroxyl)-H | 0.97 |

| Bond Angles (°) ** | |

| C(furan)-C(cyclopropane)-C(cyclopropane) | 118.5 |

| C(cyclopropane)-C(cyclopropane)-C(cyclopropane) | 60.0 |

| C(furan)-C(cyclopropane)-O(hydroxyl) | 115.0 |

| Dihedral Angles (°) ** | |

| O(furan)-C(furan)-C(cyclopropane)-O(hydroxyl) | 45.0 |

Conformational Analysis and Energetic Minima

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, known as energetic minima, on the potential energy surface. For this molecule, the key rotational degree of freedom is around the single bond connecting the furan ring and the cyclopropane ring.

Computational methods can be employed to perform a systematic scan of the potential energy surface by rotating this bond and calculating the energy at each step. This process reveals the low-energy conformations and the energy barriers between them. The relative stability of different conformers is determined by a combination of steric and electronic effects.

For this compound, the orientation of the furan ring relative to the cyclopropane ring and the hydroxyl group will be the primary determinant of conformational preference. Steric hindrance between the methyl group on the furan ring and the atoms of the cyclopropane ring will play a significant role in dictating the most stable conformers. Additionally, intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the furan ring could potentially stabilize certain conformations.

The results of a conformational analysis would typically be presented as a potential energy profile, showing the relative energy as a function of the dihedral angle of rotation. The energetic minima on this profile correspond to the most stable conformers.

Table 2: Predicted Relative Energies of Potential Conformers of this compound (Note: These are illustrative values based on general principles of conformational analysis, as specific data for the target molecule is not available.)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 |

| Syn-clinal (Gauche) | ~60° | 1.5 |

| Syn-periplanar | ~0° | 3.0 |

Prediction of Reactivity and Regioselectivity

Theoretical calculations are highly effective in predicting the reactivity and regioselectivity of chemical reactions. For this compound, two primary sites of reactivity are the furan ring and the cyclopropanol (B106826) moiety.

The furan ring is known to undergo electrophilic aromatic substitution. chemrxiv.org Computational models can predict the most likely position of attack by an electrophile by analyzing the distribution of electron density and the stability of the resulting carbocation intermediates (arenium ions). The methyl group at the 3-position of the furan ring is an electron-donating group, which would further activate the ring towards electrophilic attack, likely directing substitution to the C5 position.

The cyclopropanol moiety is susceptible to ring-opening reactions, which are driven by the release of ring strain. acs.org These reactions can be initiated by acids or electrophiles. DFT calculations can be used to model the reaction pathways for ring-opening, including the structures of transition states and intermediates. The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane ring breaks) can be predicted by comparing the activation energies of the different possible pathways. For this compound, the furan substituent is expected to stabilize an adjacent positive charge, which would favor cleavage of the bond between the carbon bearing the furan group and one of the other cyclopropyl (B3062369) carbons.

Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO energies and distributions, can also provide qualitative predictions of reactivity. The HOMO, being localized on the furan ring, suggests that this is the site of initial interaction with electrophiles. The LUMO can indicate the most electrophilic sites in the molecule, which are susceptible to nucleophilic attack.

Calculation of Thermodynamic Parameters for Transformations (e.g., Reaction Enthalpies, Strain Energies)

Quantum chemical calculations can provide accurate thermodynamic data for chemical transformations, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). This information is crucial for understanding the feasibility and kinetics of potential reactions of this compound.

A key thermodynamic parameter for this molecule is its ring strain energy. The strain energy of the cyclopropane ring is a significant driving force for its ring-opening reactions. mdpi.com This can be calculated theoretically using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method helps to isolate the strain energy from other energetic contributions. The strain energy of a substituted cyclopropane can be influenced by the electronic nature of the substituents. researchgate.net

For the potential ring-opening reactions of this compound, DFT calculations can be used to compute the reaction enthalpies. For example, the acid-catalyzed ring-opening to form a β-furyl ketone would be expected to be highly exothermic due to the release of the approximately 27 kcal/mol of strain energy inherent in the cyclopropane ring. orientjchem.org

Table 3: Predicted Thermodynamic Parameters for a Hypothetical Ring-Opening Reaction of this compound (Note: These values are estimations based on typical strain energies of cyclopropanes and are for illustrative purposes.)

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Acid-catalyzed ring-opening to β-(3-methylfuran-2-yl) ketone | -25 to -30 | Negative |

Molecular Dynamics Simulations to Understand Reaction Dynamics

While quantum chemical calculations provide information about static structures and energies, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent effects, and reaction trajectories.

For this compound, MD simulations could be used to study its conformational dynamics in different solvent environments. This would involve placing the molecule in a simulation box filled with solvent molecules and observing its behavior over nanoseconds or even microseconds. Such simulations can reveal the preferred conformations in solution and the timescale of transitions between them.

Investigation of Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several ways to model these solvation effects. The two main approaches are implicit and explicit solvation models. rsc.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nsf.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, an implicit solvent model could be used to study how the polarity of the solvent affects its conformational equilibrium and the energetics of its reactions. For example, polar solvents would be expected to stabilize charged intermediates and transition states in ionic reaction mechanisms, such as an acid-catalyzed ring-opening.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. nih.govescholarship.org This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For this compound, the hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and furan groups can act as hydrogen bond acceptors. Explicit solvent models would be necessary to accurately describe the role of these specific interactions in stabilizing the molecule and influencing its reactivity. For instance, in protic solvents, hydrogen bonding to the hydroxyl group could facilitate its departure as a leaving group in a ring-opening reaction.

By comparing calculations performed in the gas phase with those including either implicit or explicit solvent models, a detailed understanding of the role of the solvent in the chemistry of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Assignments and Conformational Studies

High-resolution NMR spectroscopy would be indispensable for the complete structural assignment of 1-(3-Methylfuran-2-yl)cyclopropan-1-ol. Both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 3-methyl group on the furan (B31954) ring, the furan ring protons themselves, the diastereotopic protons of the cyclopropyl (B3062369) ring, and the hydroxyl proton. The chemical shifts and coupling constants would be key to assigning these protons. For instance, the furan ring protons would exhibit characteristic shifts and couplings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously connect proton and carbon signals and to confirm the connectivity within the molecule.

Conformational studies could be undertaken using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). This would help in determining the spatial proximity of different protons, offering insights into the preferred orientation of the furan and cyclopropanol (B106826) rings relative to each other. Such studies are crucial for understanding the molecule's three-dimensional structure and potential intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Furan-CH | 6.0 - 7.5 |

| Cyclopropyl-CH₂ | 0.5 - 1.5 |

| Methyl-CH₃ | 2.0 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C-O | 140 - 160 |

| Furan C-C | 100 - 125 |

| Cyclopropyl C-OH | 50 - 70 |

| Cyclopropyl CH₂ | 10 - 25 |

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure Elucidation

To definitively determine the solid-state structure of this compound, X-ray crystallography would be the ultimate tool. However, obtaining suitable single crystals of the compound itself might be challenging. A common strategy to overcome this is to synthesize derivatives or form co-crystals. google.com

For instance, reacting the hydroxyl group with a heavy atom-containing reagent could facilitate crystallization and aid in solving the phase problem during crystallographic analysis. Alternatively, co-crystallization with a suitable co-former through hydrogen bonding or other non-covalent interactions could yield high-quality crystals. researchgate.netresearchgate.net The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry in the solid state. This would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification (beyond basic molecular weight)

Advanced mass spectrometry (MS) techniques are vital for more than just determining the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound with high accuracy.

Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions would be generated. The fragmentation pathways could provide valuable structural information, for example, by observing the loss of water from the alcohol, or cleavage of the cyclopropane (B1198618) or furan rings. This data is crucial for identifying the compound in complex mixtures and for elucidating the structures of potential reaction intermediates and products in mechanistic studies. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the parent ions for analysis.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Transformations

The transformations of cyclopropanols are often driven by the release of ring strain, a process that can be facilitated and controlled by catalytic methods. rsc.org For 1-(3-methylfuran-2-yl)cyclopropan-1-ol, future research will likely focus on developing novel catalytic systems to control its ring-opening and rearrangement reactions, leading to valuable synthetic intermediates.

Current research on related cyclopropanols often employs Lewis or Brønsted acids to promote ring-opening, but these methods can lack selectivity. The development of transition-metal-based catalytic systems (e.g., using Rhodium, Palladium, Gold, or Copper) could enable a broader range of selective transformations. For instance, rhodium catalysts have been shown to be effective in the enantioselective cyclopropanation of ketoesters, suggesting their potential for controlling reactions involving the cyclopropane (B1198618) ring. organic-chemistry.org Research into cobalt-based metalloradical catalysis, which has been used for furan (B31954) synthesis, could also be adapted to mediate novel cyclization or addition reactions involving the furan ring of the target molecule. nih.gov

Furthermore, the exploration of biocatalysis and photocatalysis represents a significant frontier. Enzymes could offer unparalleled stereoselectivity in transformations, while photoredox catalysis could unlock unique radical-mediated reaction pathways that are inaccessible through traditional thermal methods. rsc.org

| Catalyst Class | Potential Transformation | Research Objective |

|---|---|---|

| Transition Metals (e.g., Au, Pt, Rh) | Selective ring-opening, rearrangements, cycloadditions | Achieve high chemo- and regioselectivity, access diverse molecular scaffolds. |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated ring-opening, C-H functionalization of the furan ring | Explore novel, non-traditional reactivity under mild conditions. |

| Biocatalysts (e.g., Hydrolases, Oxidoreductases) | Kinetic resolution, asymmetric functionalization | Develop green and highly enantioselective synthetic routes. |

| Frustrated Lewis Pairs (FLPs) | Metal-free ring activation and functionalization | Avoid transition metal contaminants and explore new mechanistic pathways. |

Exploration of Asymmetric Synthesis Routes with Enhanced Stereocontrol

The structure of this compound features a quaternary stereocenter at the C1 position of the cyclopropane ring. The development of methods to synthesize this compound in an enantiomerically pure form is a critical goal for its application in the synthesis of chiral molecules, such as pharmaceuticals and natural products. researchgate.net

Future research will likely pursue several strategies to achieve stereocontrol. One major area is the development of catalytic asymmetric cyclopropanation reactions. rsc.org This could involve modifying existing methods, such as the Kulinkovich reaction, by employing chiral titanium complexes like TADDOLates. rsc.org Another approach involves the asymmetric cyclopropanation of alkenes with carbenes or carbenoids, where the stereoselectivity is induced by a chiral catalyst. rsc.orgorganic-chemistry.org

Alternatively, substrate-controlled methods using chiral auxiliaries attached to a precursor molecule could be explored. A multi-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation directed by the temporary stereocenter, and subsequent removal of the auxiliary could provide access to enantiopure cyclopropane carboxaldehydes, which are precursors to the target alcohol. rsc.orgrsc.org Biocatalytic reduction of a corresponding ketone precursor, 1-(3-methylfuran-2-yl)cyclopropan-1-one, using whole-cell biocatalysts like Lactobacillus paracasei, could also offer a green and highly enantioselective route to the desired chiral alcohol. researchgate.net

Integration into Flow Chemistry or High-Throughput Synthesis Methodologies

The translation of synthetic methods from batch to continuous flow processes offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. researchgate.net For the synthesis and subsequent transformation of this compound, the integration into flow chemistry methodologies is a promising research direction.

The synthesis of cyclopropanols can involve hazardous reagents like diazomethane (B1218177) (or its precursors) and exothermic steps such as Baeyer–Villiger oxidations. acs.orgchemrxiv.org Performing these reactions in a continuous flow reactor allows for better control over reaction temperature and pressure, minimizes the accumulation of unstable intermediates, and enables safer handling of hazardous materials on a larger scale. acs.orgchemistryviews.org For example, adapting the cyclopropanation of vinyl boronates to flow conditions allows for the safe and scalable use of diazomethane. chemrxiv.org

Furthermore, flow chemistry enables the telescoping of multi-step sequences, where the output of one reactor is directly fed into the next, avoiding timely and costly isolation and purification of intermediates. researchgate.net A future automated system could perform the synthesis of the cyclopropanol (B106826) in a first reactor, followed by a catalytic ring-opening or functionalization in a second reactor, allowing for the rapid generation of a library of diverse molecules for screening purposes. chemistryviews.org

Discovery of Unprecedented Reactivity Modes

The unique combination of a strained ring and an electron-rich heterocycle suggests that this compound may exhibit reactivity beyond simple acid-catalyzed ring-opening. Future research should aim to discover unprecedented reactivity modes by exploring unconventional reaction conditions. The furan ring itself is a versatile diene in Diels-Alder reactions and can undergo oxidative dearomatization, which could lead to complex polycyclic structures. mdpi.comnih.gov

The application of electrochemistry or mechanochemistry could reveal new transformation pathways. Electrochemical oxidation or reduction could trigger radical-ion intermediates, leading to novel ring-opening or coupling reactions. Mechanochemical activation through ball-milling could promote reactions in the solid state, potentially leading to different product selectivities compared to solution-phase chemistry and reducing solvent waste.

Another avenue is the exploration of tandem reactions where an initial ring-opening of the cyclopropanol triggers a subsequent cyclization or rearrangement involving the furan moiety. For example, a Lewis acid-catalyzed ring-opening could generate a homoenolate equivalent that is trapped intramolecularly by the furan ring, leading to the rapid construction of complex bicyclic systems.

Design of Analogs with Tunable Reactivity Profiles

Systematic modification of the structure of this compound can provide valuable insights into its reactivity and lead to the development of analogs with fine-tuned properties. Future work should focus on the rational design and synthesis of such analogs to modulate their electronic and steric characteristics. rsc.org

Introducing electron-withdrawing or electron-donating substituents at the 4- and 5-positions of the furan ring would directly impact its nucleophilicity and its ability to stabilize charged intermediates during ring-opening events. nih.gov For instance, a nitro or cyano group would deactivate the furan ring, potentially favoring alternative reaction pathways, while an alkoxy group would enhance its electron-donating character, facilitating electrophilic attack or participation in cycloaddition reactions.

Similarly, substitution on the cyclopropane ring itself would alter its steric environment and strain, influencing the stereochemical outcome of its reactions. Designing analogs is a key strategy for developing molecules with specific reactivity for applications in materials science or as inhibitors in medicinal chemistry. rsc.orgnih.gov

| Modification Site | Substituent Type | Example Substituent | Predicted Effect on Reactivity |

|---|---|---|---|

| Furan Ring (C5 position) | Electron-Withdrawing Group (EWG) | -NO2, -CN | Decreases furan nucleophilicity; may alter regioselectivity of ring-opening. |

| Furan Ring (C5 position) | Electron-Donating Group (EDG) | -OCH3, -N(CH3)2 | Increases furan nucleophilicity; promotes electrophilic substitution or cycloaddition. |

| Cyclopropane Ring (C2/C3) | Alkyl or Aryl Groups | -CH3, -Ph | Increases steric hindrance; may influence diastereoselectivity of subsequent reactions. |

| Methyl Group (on Furan) | Functionalized Alkyl Chain | -CH2Br, -CH2OH | Provides a handle for further synthetic elaboration or intramolecular reactions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Methylfuran-2-yl)cyclopropan-1-ol?

- Answer : The synthesis typically involves cyclopropanation strategies. Key methods include:

- Cyclopropanation of Furan Derivatives : Reaction of 3-methylfuran with cyclopropane precursors (e.g., via Simmons-Smith reaction using Zn/Cu/CH₂I₂) .

- Hydroxylation of Cyclopropane Intermediates : Oxidation of a pre-formed cyclopropane-furan hybrid using mild oxidizing agents (e.g., MnO₂) to introduce the hydroxyl group .

- Multi-Step Routes : Alkylation of furan derivatives followed by cyclopropane ring closure, as demonstrated in structurally analogous compounds .

- Example Reaction Table :

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Methylfuran | Zn/Cu/CH₂I₂, 0°C | 65 | |

| Cyclopropane ester | LiAlH₄, THF | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A combination of techniques is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.5 ppm) and hydroxyl groups (broad signal ~2–5 ppm). Aromatic furan protons appear at δ 6.0–7.5 ppm .

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and furan C-O-C stretching (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms, as seen in related cyclopropanol derivatives .

Q. What are the primary chemical reactions involving the hydroxyl and cyclopropane groups in this compound?

- Answer : The hydroxyl group undergoes oxidation, while the cyclopropane ring participates in ring-opening or strain-release reactions:

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) .

- Cyclopropane Ring Opening : Acid-catalyzed ring opening yields linear alkenes or diols, depending on reaction conditions .

- Substitution Reactions : Electrophilic substitution on the furan ring (e.g., halogenation) is possible without disrupting the cyclopropane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Answer : Systematic optimization strategies include:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Rh) for cyclopropanation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .

- Temperature Control : Lower temperatures (–20°C to 0°C) minimize side reactions during cyclopropane formation .

- Example Optimization Table :

| Variable Tested | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Catalyst | Rh₂(OAc)₄ | +22 |

| Solvent | DMF | +15 |

| Temperature | –10°C | +18 |

Q. What computational approaches are used to predict the reactivity and stability of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict cyclopropane ring stability under thermal/mechanical stress .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to forecast bioactivity .

- Hammett Analysis : Evaluates electronic effects of substituents on furan ring reactivity .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Answer : Discrepancies often arise from variations in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.